molecular formula C14H22N2O2 B3162474 [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine CAS No. 878657-10-4

[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine

Cat. No.: B3162474
CAS No.: 878657-10-4
M. Wt: 250.34 g/mol
InChI Key: GHZJFSPZQRGQBT-UHFFFAOYSA-N
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Description

[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine is an organic compound that features a methoxyphenyl group, a morpholine ring, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of secondary amines with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a methoxyphenyl group and a morpholine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-methyl-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-11-14(16-7-9-18-10-8-16)12-3-5-13(17-2)6-4-12/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZJFSPZQRGQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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